3-Pyridinealdoxime CAS number and properties
3-Pyridinealdoxime CAS number and properties
An In-Depth Technical Guide to 3-Pyridinealdoxime: Properties, Synthesis, and Applications in Cholinesterase Reactivation
Executive Summary
3-Pyridinealdoxime is a pivotal chemical compound, identified by its CAS Number 1193-92-6 , that holds significant importance in the fields of toxicology and medicinal chemistry.[1][2][3][4][5] Primarily recognized for its role as a nucleophilic reactivator of acetylcholinesterase (AChE) inhibited by organophosphorus (OP) agents, this guide provides a comprehensive overview for researchers and drug development professionals. We will delve into its fundamental physicochemical properties, established synthesis and purification protocols, analytical characterization methods, and the critical mechanism of action that underpins its therapeutic potential. This document aims to serve as a senior-level resource, blending established knowledge with practical, field-proven insights.
Introduction: The Significance of 3-Pyridinealdoxime
The pyridine scaffold is a cornerstone in modern drug design, with numerous FDA-approved pharmaceuticals incorporating this heterocyclic motif to enhance biochemical potency, metabolic stability, and cell permeability.[6][7] 3-Pyridinealdoxime, an aldoxime derivative of nicotinaldehyde, exemplifies this significance.[8] Its primary value lies in its ability to counteract the toxic effects of organophosphorus compounds, which are widely used as pesticides and have been developed as nerve agents.[1] These OP agents exert their toxicity by covalently binding to and inactivating acetylcholinesterase (AChE), an essential enzyme responsible for hydrolyzing the neurotransmitter acetylcholine. The resulting accumulation of acetylcholine leads to a cholinergic crisis, which can be fatal.
3-Pyridinealdoxime serves as a crucial tool for in vitro studies aimed at understanding OP poisoning mechanisms and for screening and developing more effective antidotes.[1] Its structure and functional group are designed to restore the function of the inhibited enzyme, making it a subject of intense research for creating advanced countermeasures against neurotoxic agents.[1][9][10]
Physicochemical and Structural Properties
A thorough understanding of a compound's properties is fundamental to its application in research and development. 3-Pyridinealdoxime is a white, crystalline powder with well-defined characteristics.[8][11]
| Property | Value | Source(s) |
| CAS Number | 1193-92-6 | [1][2][3][4] |
| Molecular Formula | C₆H₆N₂O | [1][3][4] |
| Molecular Weight | 122.12 g/mol | [1][3][4] |
| Melting Point | 150-153 °C | [2][4][8][11] |
| Appearance | White fine crystalline powder | [8][11] |
| IUPAC Name | (NZ)-N-(pyridin-3-ylmethylidene)hydroxylamine | [1] |
| InChI Key | YBKOPFQCLSPTPV-YVMONPNESA-N | [1] |
| SMILES | C1=CC(=CN=C1)C=NO | [1] |
| Solubility | Crystallizes from water | [8] |
Synthesis and Purification Protocol
The synthesis of 3-Pyridinealdoxime is a well-established procedure, typically commencing from 3-pyridine carboxaldehyde. The causality behind this choice is the direct and high-yield conversion of the aldehyde functional group to an oxime upon reaction with hydroxylamine.
Synthesis Workflow
The following diagram illustrates the straightforward, single-step reaction pathway for the synthesis of 3-Pyridinealdoxime.
Caption: Synthesis workflow for 3-Pyridinealdoxime.
Step-by-Step Experimental Methodology
This protocol is adapted from established and validated synthesis routes.[12]
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Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 3-pyridine carboxaldehyde (21.4 g, 200 mmol) and hydroxylamine hydrochloride (14.6 g, 210 mmol) in methanol (125 ml). The slight molar excess of hydroxylamine hydrochloride ensures the complete conversion of the aldehyde.
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Reflux : Heat the reaction mixture at reflux for 12 hours. This sustained heating provides the necessary activation energy for the condensation reaction to proceed to completion.
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Solvent Removal : After cooling the solution to room temperature, concentrate the mixture under vacuum to remove the methanol, resulting in a white solid.
-
Neutralization and Precipitation : To the solid residue, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the mixture is slightly basic. This step neutralizes the hydrochloride salt and deprotonates the oxime, causing the free 3-Pyridinealdoxime to precipitate out of the aqueous solution due to its lower solubility.
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Isolation and Purification : Collect the white precipitate by filtration. Wash the solid thoroughly with cold water to remove any remaining inorganic salts.
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Drying : Dry the purified product in vacuo to yield 3-Pyridinealdoxime as a white solid (approx. 23.6 g, 97% yield). The melting point should be confirmed (148°-150° C) to verify purity.[12]
Analytical Characterization
To ensure structural integrity and purity, a combination of analytical techniques is employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The chemical shifts and coupling constants provide a detailed map of the proton and carbon environments, allowing for unambiguous structural verification. The oxime proton, for instance, typically presents as a distinct singlet in the ¹H NMR spectrum.[1]
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Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is highly effective for assessing purity. Gas chromatography separates the compound from any volatile impurities, while mass spectrometry provides a fragmentation pattern and molecular ion peak that confirms the molecular weight of 3-Pyridinealdoxime.[13]
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High-Performance Liquid Chromatography (HPLC) : HPLC is another powerful method for purity assessment, particularly for non-volatile impurities. It offers the advantage of being compatible with the liquid matrix of biological samples for metabolic studies.[13]
Mechanism of Action: AChE Reactivation
The therapeutic potential of 3-Pyridinealdoxime is rooted in its ability to reactivate acetylcholinesterase that has been inhibited by organophosphorus compounds.
The process is a nucleophilic displacement reaction:
-
Inhibition : An OP agent phosphorylates a critical serine residue in the active site of AChE, rendering the enzyme non-functional.
-
Reactivation : The deprotonated oxime group (-NOH → -NO⁻) of 3-Pyridinealdoxime acts as a potent nucleophile.[1] It attacks the phosphorus atom of the OP agent that is covalently bound to the AChE active site.
-
Cleavage and Restoration : This nucleophilic attack forms a new bond between the oxime and the phosphorus atom, leading to the cleavage of the bond between the OP agent and the serine residue of the enzyme. This restores the hydroxyl group on the serine residue, thereby regenerating the active enzyme. The OP agent, now bound to the oxime, diffuses away.
AChE Reactivation Pathway Diagram
Caption: Mechanism of AChE reactivation by 3-Pyridinealdoxime.
Applications in Research and Drug Development
3-Pyridinealdoxime and its analogs are vital tools for the scientific community.
-
Antidote Development : It serves as a model compound for the development of new, more potent oxime reactivators with improved properties, such as better penetration of the blood-brain barrier and broader activity against different types of OP agents.[9][10][14]
-
Toxicological Studies : Researchers use 3-Pyridinealdoxime in vitro to investigate neurotoxicity pathways and to model the kinetics of AChE reactivation.[1] This is crucial for understanding the precise molecular events following OP poisoning.
-
Enzymatic Assays : As a high-purity reagent, it is used to prepare stock solutions for enzymatic assays designed to screen for the efficacy of novel therapeutic reactivators.[1]
Safety and Handling
According to its safety data, 3-Pyridinealdoxime is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and eye irritation and may cause respiratory irritation.
-
Hazard Codes : H302 + H312 + H332, H315, H319, H335
-
Precautionary Codes : P261, P280, P301 + P312, P302 + P352 + P312, P304 + P340 + P312, P305 + P351 + P338
-
Personal Protective Equipment (PPE) : Appropriate PPE, including gloves, safety goggles (eyeshields), and a dust mask (type N95), should always be worn when handling this compound.
Conclusion
3-Pyridinealdoxime (CAS: 1193-92-6) is more than just a chemical reagent; it is a critical component in the ongoing effort to combat organophosphate poisoning. Its well-understood physicochemical properties, straightforward synthesis, and clear mechanism of action make it an invaluable tool for researchers in toxicology, pharmacology, and drug development. The insights gained from studying this and related pyridine aldoximes continue to drive the design of next-generation cholinesterase reactivators, promising more effective treatments for exposure to nerve agents and pesticides. This guide has provided a consolidated, expert-level overview to support these vital research and development endeavors.
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